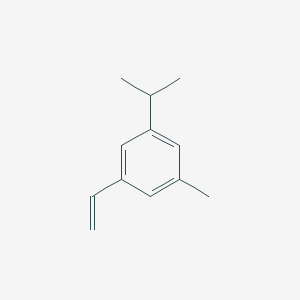
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)-, also known as 1-ethenyl-3-methyl-5-(1-methylethyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, characterized by the presence of an ethenyl group, a methyl group, and an isopropyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a temperature range of 0-50°C.
Grignard Reaction: This method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable benzene derivative. The reaction is carried out in an anhydrous ether solvent at low temperatures (0-5°C).
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is conducted in continuous flow reactors to ensure efficient production and high yields. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used to introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) solvent at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds. It is also used in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The ethenyl group can undergo addition reactions, while the methyl and isopropyl groups can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Benzene, 1-methyl-3-(1-methylethenyl)-: Similar structure with a methylethenyl group instead of an ethenyl group.
Benzene, 1-ethyl-3-methyl-5-(1-methylethyl)-: Similar structure with an ethyl group instead of an ethenyl group.
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness: Benzene, 1-ethenyl-3-methyl-5-(1-methylethyl)- is unique due to the presence of the ethenyl group, which imparts distinct reactivity and chemical properties. The combination of the ethenyl, methyl, and isopropyl groups on the benzene ring provides a unique set of steric and electronic effects, influencing its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
211237-19-3 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-ethenyl-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-5-11-6-10(4)7-12(8-11)9(2)3/h5-9H,1H2,2-4H3 |
Clé InChI |
PWLMERMJVOGWNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















